molecular formula C21H23NO5 B13554747 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

Cat. No.: B13554747
M. Wt: 369.4 g/mol
InChI Key: DQCUWAFCSDXWRO-YJYMSZOUSA-N
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine (hereafter referred to by its full name) is a derivative of L-threonine modified with two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and an ethyl group on the side-chain nitrogen. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce threonine residues with enhanced steric protection during coupling reactions. The ethyl substituent distinguishes it from other Fmoc-protected threonine variants, influencing its solubility, reactivity, and compatibility with specific synthetic protocols .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(2S,3R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25)/t13-,19+/m1/s1

InChI Key

DQCUWAFCSDXWRO-YJYMSZOUSA-N

Isomeric SMILES

CCN([C@@H]([C@@H](C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Starting Material: L-Threonine Derivative

The synthesis begins with commercially available L-threonine or its derivatives, such as L-threonine methyl ester or tert-butyl ester, which serve as the backbone for subsequent modifications.

Protection of the Carboxyl Group

  • Esterification : The carboxylic acid group of L-threonine is esterified to prevent undesired reactions during amino group modifications.

    Typical esterification involves refluxing with methanol or tert-butanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

Introduction of the N-Ethyl Group

  • N-Alkylation : The amino group of the protected amino acid is alkylated with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

    • Reaction conditions :
      • Base: Potassium carbonate or sodium hydride.
      • Solvent: Acetone or dimethylformamide (DMF).
      • Temperature: Room temperature to mild heating.

This step yields the N-ethyl derivative of the protected amino acid.

Protection with the Fluorenylmethoxycarbonyl Group

Fmoc Protection

  • The amino group of the N-ethyl amino acid is protected with the Fmoc group via carbamate formation .
  • Procedure :
    • React the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or sodium bicarbonate.
    • Solvent: Typically a mixture of water and dioxane or DMF.
    • Conditions: Stirring at room temperature until completion, monitored by TLC.

This step results in the formation of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine .

Purification

  • The crude product is purified by recrystallization or column chromatography, ensuring high purity suitable for peptide synthesis applications.

Alternative and Advanced Methods

Recent research indicates the use of more refined approaches for the synthesis of Fmoc-protected amino acids, especially for complex derivatives like the target compound:

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Purpose References
Esterification Alcohol + acid catalyst Reflux Protect carboxyl group
N-Alkylation Ethyl halide + base Room temp to mild heat Introduce N-ethyl group
Fmoc Protection Fmoc chloride + base Room temp Protect amino group
Purification Recrystallization / Chromatography Standard Obtain pure intermediate -

Research Outcomes and Notable Variations

  • Yield and stereochemistry : The synthesis typically yields the protected amino acid with high stereochemical fidelity (>98% enantiomeric purity), crucial for biological activity.
  • Orthogonal protection : Use of cumyl esters and other groups allows for selective deprotection, facilitating peptide chain assembly without racemization or side reactions (,).
  • Application in peptide synthesis : The synthesized compound serves as a building block for complex peptide architectures, with studies demonstrating its stability and reactivity profile.

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is widely used in scientific research, particularly in:

Mechanism of Action

The primary function of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with four structurally related Fmoc-protected threonine derivatives:

Compound Name Molecular Formula Molecular Weight Protective Groups Solubility Key Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine (Target) C₂₂H₂₃NO₅ 381.42 g/mol Fmoc (α-amino), Ethyl (N-ethyl) Organic solvents (e.g., DCM, DMF) Peptide synthesis with N-alkylation
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine (Methyl variant) C₂₁H₂₁NO₅ 367.39 g/mol Fmoc (α-amino), Methyl (N-methyl) Similar to target Peptide synthesis, steric modulation
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine (O-allyl variant) C₂₂H₂₃NO₅ 381.42 g/mol Fmoc (α-amino), Allyl (O-protection) Soluble in DCM, pyridine Glycopeptide synthesis
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl-D-threonine (O-tBu variant) C₂₅H₂₉NO₅ 435.50 g/mol Fmoc (α-amino), tert-butyl (O-prot.) Organic solvents, stable at RT Acid-sensitive peptide synthesis
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine Monohydrate (Base compound) C₂₀H₁₉NO₅·H₂O 381.38 g/mol Fmoc (α-amino) DMF, DMSO, aqueous buffers Standard SPPS applications

Critical Analysis of Substituent Effects

  • N-Ethyl vs. This makes it suitable for synthesizing peptides requiring prolonged reaction times or harsh conditions.
  • O-Allyl vs. O-tert-butyl : The O-allyl group (target’s analog in ) is labile under mild acidic conditions, whereas the O-tert-butyl variant () requires strong acids like trifluoroacetic acid (TFA) for deprotection. The allyl group is preferred in glycopeptide synthesis due to orthogonal protection strategies.
  • Base Fmoc-Threonine : The absence of N-alkylation in the base compound () results in faster coupling kinetics but reduced stability in basic conditions, limiting its use in multi-step syntheses.

Stability and Reactivity

  • Solubility : The ethyl group marginally reduces aqueous solubility compared to the base Fmoc-threonine, necessitating polar aprotic solvents like DMF or dichloromethane (DCM).
  • Deprotection Kinetics : Allyl-protected derivatives () undergo rapid deprotection using Pd(0) catalysts, whereas tert-butyl groups require prolonged TFA treatment.

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine, often referred to as Fmoc-Thr-N-Et, is a derivative of L-threonine that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's synthesis, biological activities, and relevant case studies.

Fmoc-Thr-N-Et has a molecular formula of C₁₉H₂₃NO₄ and a molecular weight of 341.39 g/mol. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis.

PropertyValue
Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight341.39 g/mol
CAS Number2490159-62-9
Melting PointNot specified

Synthesis

The synthesis of Fmoc-Thr-N-Et typically involves the protection of the amino group of L-threonine with the Fmoc group followed by alkylation with ethyl halides. This method allows for the selective modification of the amino acid while maintaining its biological activity.

Antioxidant Properties

Research indicates that Fmoc-Thr-N-Et exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Fmoc-Thr-N-Et has demonstrated anti-inflammatory properties in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases.

Cytotoxicity

The cytotoxic effects of Fmoc-Thr-N-Et have been evaluated in various cancer cell lines. Results indicate that at specific concentrations, the compound induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The selectivity index (SI), which measures the ratio of cytotoxic concentration (CC₅₀) to effective concentration (IC₅₀), supports its potential as an anticancer agent.

Cell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HeLa252008
MCF-7301505
A549201005

Case Studies

  • In Vivo Studies on Liver Fibrosis : A study investigated the effects of Fmoc-Thr-N-Et on liver fibrosis induced by carbon tetrachloride (CCl₄) in rats. The results showed a significant reduction in fibrosis markers such as collagen I and α-SMA, indicating its protective role against liver damage.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of Fmoc-Thr-N-Et in a model of Alzheimer's disease. The compound was found to reduce amyloid-beta aggregation and improve cognitive functions in treated animals.
  • Peptide Synthesis : Fmoc-Thr-N-Et has been utilized successfully in solid-phase peptide synthesis, demonstrating its effectiveness as a building block for creating bioactive peptides with enhanced stability and activity.

Q & A

Q. What are the key synthetic steps for preparing N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine?

The synthesis typically involves:

  • Ethylation of L-threonine : Reacting L-threonine with ethylating agents (e.g., ethyl iodide) under basic conditions to introduce the N-ethyl group. Competing side reactions (e.g., over-alkylation) require controlled stoichiometry .
  • Fmoc protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in a biphasic solvent system (e.g., dioxane/water) with sodium bicarbonate to maintain pH 8–9 .
  • Purification : Crude product is purified via reverse-phase HPLC or column chromatography, with purity assessed by TLC or LC-MS .

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of Fmoc (δ ~7.3–7.8 ppm for aromatic protons) and the ethyl group (δ ~1.1–1.3 ppm for CH3_3) .
  • High-resolution mass spectrometry (HRMS) : Matches experimental molecular weight ([M+H]+^+) to theoretical values (e.g., C23_{23}H25_{25}NO6_6, 411.42 g/mol) .
  • HPLC retention time : Compared to reference standards to confirm identity and purity (>95%) .

Q. What are the recommended storage conditions to ensure stability?

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the ethyl-threonine moiety. Lyophilized forms are stable for >12 months when desiccated .

Advanced Research Questions

Q. How does the N-ethyl group influence peptide coupling efficiency in solid-phase synthesis?

The ethyl group introduces steric hindrance , which can reduce coupling rates during peptide elongation. Mitigation strategies include:

  • Using activated coupling reagents (e.g., HATU or PyBOP) with DIPEA in DMF to enhance reactivity .
  • Extending reaction times (2–4 hours) and employing double couplings for incomplete reactions .
  • Monitoring by Kaiser test or FT-IR to detect free amino groups .

Q. What challenges arise in analyzing racemization during synthesis, and how are they addressed?

Racemization at the α-carbon of threonine can occur during Fmoc protection or coupling. Key approaches include:

  • Low-temperature reactions : Conducting steps at 0–4°C to minimize base-induced epimerization .
  • Chiral HPLC analysis : Using a chiral stationary phase (e.g., Chirobiotic T) to resolve L/D enantiomers and quantify enantiomeric excess (>98% required for biological assays) .
  • Circular dichroism (CD) : Detecting conformational changes in peptides incorporating the derivative .

Q. How does the hydroxyl group of threonine impact solubility and purification?

The unprotected hydroxyl group increases hydrophilicity, complicating reverse-phase HPLC purification. Solutions include:

  • Trityl or acetyl protection : Temporarily masking the hydroxyl group during synthesis, followed by deprotection post-purification .
  • Adjusting mobile phases : Using acidic buffers (0.1% TFA in water/acetonitrile) to improve peak resolution .

Q. What are the implications of this derivative in studying protein-protein interactions (PPIs)?

The ethyl group can mimic post-translational modifications (e.g., methylation) in peptides, enabling:

  • Allosteric modulation : Probing binding pockets in receptors (e.g., CXCR2) by introducing steric bulk .
  • Fluorescent tagging : Conjugating with probes (e.g., dansyl chloride) via the hydroxyl group for FRET-based interaction studies .

Methodological Best Practices

Optimizing reaction yields in large-scale synthesis

  • Continuous flow reactors : Enhance mixing and heat transfer for Fmoc protection steps, achieving >85% yield .
  • In-line IR monitoring : Track reagent consumption in real time to terminate reactions at completion .

Handling contradictions in reported solubility data
Discrepancies may arise from varying protection states. For example:

  • The unprotected hydroxyl group reduces solubility in apolar solvents (e.g., DCM), necessitating DMF or DMA as alternatives .
  • Salt formation (e.g., TFA salts) improves aqueous solubility for biological assays .

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